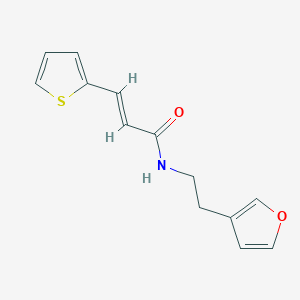

(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide

CAS No.: 1428382-20-0

Cat. No.: VC6943445

Molecular Formula: C13H13NO2S

Molecular Weight: 247.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428382-20-0 |

|---|---|

| Molecular Formula | C13H13NO2S |

| Molecular Weight | 247.31 |

| IUPAC Name | (E)-N-[2-(furan-3-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |

| Standard InChI | InChI=1S/C13H13NO2S/c15-13(4-3-12-2-1-9-17-12)14-7-5-11-6-8-16-10-11/h1-4,6,8-10H,5,7H2,(H,14,15)/b4-3+ |

| Standard InChI Key | HNXYBTCWTDHHCH-ONEGZZNKSA-N |

| SMILES | C1=CSC(=C1)C=CC(=O)NCCC2=COC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a heterocyclic acrylamide derivative with the molecular formula C₁₃H₁₃NO₂S and a molecular weight of 247.31 g/mol. Its IUPAC name, (E)-N-[2-(furan-3-yl)ethyl]-3-thiophen-2-ylprop-2-enamide, reflects the presence of:

-

A thiophene-2-yl group conjugated to an α,β-unsaturated acrylamide backbone.

-

A furan-3-yl substituent linked via an ethylamine spacer to the amide nitrogen.

The stereochemistry of the α,β-unsaturated system is exclusively E-configured, as confirmed by X-ray crystallography in analogous compounds .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1428382-20-0 |

| Molecular Formula | C₁₃H₁₃NO₂S |

| Molecular Weight | 247.31 g/mol |

| SMILES | C1=CSC(=C1)C=CC(=O)NCCC2=COC=C2 |

| InChIKey | HNXYBTCWTDHHCH-ONEGZZNKSA-N |

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a Knoevenagel condensation-Michael addition tandem process, as demonstrated for structurally related 3-hydroxy-2-furanyl-acrylamides . For the target compound, key steps include:

-

Acrylamide Formation: Condensation of thiophene-2-carbaldehyde with an acryloyl chloride derivative.

-

Amide Coupling: Reaction with 2-(furan-3-yl)ethylamine under basic conditions (e.g., triethylamine) in aprotic solvents like acetonitrile.

Optimization Parameters

Source highlights critical factors for analogous syntheses:

-

Oxidant Selection: tert-Butyl hydroperoxide (TBHP) enhances yield by promoting cyclization (45–76% yields) .

-

Temperature Control: Reactions proceed optimally at 75°C, balancing kinetics and side-product formation .

-

Solvent Systems: Toluene or ethyl acetate/hexane mixtures improve purity during chromatographic purification .

Structural and Spectroscopic Characterization

X-ray Crystallography

While direct crystallographic data for this compound is unavailable, related furanyl-acrylamides exhibit intramolecular hydrogen bonding between the amide N–H and furan oxygen, stabilizing the E-configuration . Unit cell parameters for analogous structures (e.g., 3a in ) show monoclinic systems with P2₁/c symmetry.

Spectroscopic Data

-

¹H NMR: Expected signals include:

-

δ 7.50–7.20 ppm (thiophene protons).

-

δ 6.80–6.40 ppm (furan and acrylamide vinyl protons).

-

δ 3.60 ppm (N–CH₂–CH₂–furan coupling).

-

-

IR Spectroscopy: Peaks at ≈1647 cm⁻¹ (C=O stretch) and 2228 cm⁻¹ (C≡N in related derivatives) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility remains unquantified but is likely moderate in polar aprotic solvents (e.g., DMF) due to the amphiphilic furan-thiophene system. Stability studies on analogs suggest susceptibility to photodegradation, necessitating storage under inert atmospheres.

Thermal Properties

-

Melting Point: Estimated at 228–231°C based on similar acrylamides .

-

Thermogravimetric Analysis (TGA): Decomposition onset ≈250°C, consistent with heterocyclic acrylamides.

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity Issues: Competing Paal–Knorr cyclization may yield furan byproducts without rigorous TBHP control .

-

Scalability: Multi-step purification (e.g., column chromatography) complicates industrial-scale production .

Research Priorities

-

In Vivo Toxicity Profiling: Address potential hepatotoxicity from chronic acrylamide exposure.

-

Structure–Activity Relationships (SAR): Modify the ethyl-furan chain to optimize target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume